molecular formula C19H24ClN3O2 B15260668 Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B15260668
M. Wt: 361.9 g/mol
InChI Key: KQWSMRYBRLUHHY-UHFFFAOYSA-N
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Description

Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound belonging to the imidazo[1,2-a]pyrazine family. This compound is characterized by its unique fused bicyclic structure, which makes it a valuable scaffold in various fields of chemistry and biology. The imidazo[1,2-a]pyrazine core is known for its versatility in drug development and material science due to its structural and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multistep reactions starting from readily available precursors. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrazine derivatives .

Scientific Research Applications

Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloromethyl group and benzyl ester moiety contribute to its reactivity and potential as a versatile scaffold in various applications .

Biological Activity

Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic organic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H22ClN3O2C_{18}H_{22}ClN_3O_2 with a molecular weight of approximately 361.9 g/mol. Its structure features a benzyl group, a chloromethyl group, and a butan-2-yl substituent attached to the imidazo[1,2-a]pyrazine core along with a carboxylate functional group that enhances its reactivity and biological activity.

Antitumor Activity

Recent studies have indicated that compounds within the imidazo[1,2-a]pyrazine family exhibit significant antitumor properties. For instance, research has shown that derivatives of benzimidazole, which share structural similarities with our compound of interest, possess notable antitumor activity against various cancer cell lines. In particular:

  • Case Study : A study evaluated the antitumor efficacy of several imidazo[1,2-a]pyrazine derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives demonstrated IC50 values as low as 6.26 μM in 2D assays, suggesting potent activity against tumor proliferation .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A comparative study highlighted that certain imidazo[1,2-a]pyrazine derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural Feature Impact on Activity
Chloromethyl GroupEnhances reactivity and potential for enzyme modulation
Carboxylate Functional GroupIncreases solubility and bioavailability
Imidazo[1,2-a]pyrazine CoreProvides a pharmacophore similar to naturally occurring drugs

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, it is useful to compare it with related compounds:

Compound Name Molecular Formula Key Biological Activity
Benzyl 3-(chloromethyl)-5H-imidazo[1,2-a]pyrazineC18H22ClN3O2Antitumor and antimicrobial
Benzyl 3-(aminomethyl)-5H-imidazo[1,2-a]pyrazineC18H22N4O2Antiviral and anti-inflammatory
Benzyl 3-(difluoromethyl)-5H-imidazo[1,2-a]pyrazineC18H20F2N3O2Anticancer properties

Properties

Molecular Formula

C19H24ClN3O2

Molecular Weight

361.9 g/mol

IUPAC Name

benzyl 2-butan-2-yl-3-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C19H24ClN3O2/c1-3-14(2)18-16(11-20)23-10-9-22(12-17(23)21-18)19(24)25-13-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3

InChI Key

KQWSMRYBRLUHHY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CCl

Origin of Product

United States

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